Lipophilicity (LogP) Differentiation: 5-Fluoro vs. 5-Chloro and 5-Bromo Analogs
The substitution of a hydrogen or other halogen with fluorine significantly modulates lipophilicity, a key determinant of ADME properties. Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (MW 195.15) has a lower calculated lipophilicity (XLogP3) compared to its heavier halogen analogs [1]. This suggests a potential for improved metabolic stability and reduced non-specific binding relative to the more lipophilic chloro and bromo variants [2].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | Estimated XLogP3: 1.9 - 2.0 |
| Comparator Or Baseline | 5-Chloro analog (MW 211.60) XLogP3: 2.6; 5-Bromo analog (MW 256.05) XLogP3: 2.6; Unsubstituted analog (MW 177.16) XLogP3: 1.9 |
| Quantified Difference | The 5-Fluoro compound is approximately 0.6 to 0.7 LogP units less lipophilic than the 5-Chloro and 5-Bromo analogs. |
| Conditions | Calculated using XLogP3 algorithm based on molecular structure. |
Why This Matters
Lower lipophilicity is generally associated with better metabolic stability, lower risk of CYP inhibition, and improved clearance profiles, making the 5-fluoro derivative a potentially more favorable starting point for oral drug candidates.
- [1] PubChem. (n.d.). Methyl 5-fluoro-1,2-benzoxazole-3-carboxylate (CID 121553367) and Methyl 5-chloro-1,2-benzoxazole-3-carboxylate (CID 4636412). View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. View Source
